molecular formula C7H6I3NO2S B13286501 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13286501
M. Wt: 548.91 g/mol
InChI Key: FGBCVKVXHHAWLC-UHFFFAOYSA-N
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Description

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide is a high molecular weight, iodinated aromatic sulfonamide with the chemical formula C8H6I3NO3S . This compound is a derivative of benzenesulfonamide, a class of compounds known for their versatile applications in medicinal chemistry and chemical biology research. Research Applications and Value: While specific biological data for this compound is not fully established, its structural features make it a valuable intermediate in organic synthesis. The presence of three iodine atoms on the benzene ring makes it a potential precursor for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the creation of more complex chemical libraries. Furthermore, structurally similar 2,4,6-triisopropylbenzene sulfonamide compounds have been investigated for their role as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases like type 2 diabetes and atherosclerosis . Researchers may explore 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide for similar therapeutic target validation or as a scaffold in drug discovery efforts. Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H6I3NO2S

Molecular Weight

548.91 g/mol

IUPAC Name

2,4,6-triiodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6I3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

FGBCVKVXHHAWLC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1I)I)I

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2,4,6-Triiodobenzene

  • Procedure :
    Benzene undergoes Friedel-Crafts iodination using iodine monochloride (ICl) and a Lewis acid catalyst (e.g., FeCl₃). However, achieving triiodination in one step is challenging due to steric and electronic effects. A stepwise approach is preferred:

    • Monoiodination : Direct iodination at the para position using ICl/H₂SO₄.
    • Diiodination : Further iodination at ortho positions via Ullmann coupling with CuI as a catalyst.
    • Triiodination : Radical iodination under UV light with excess I₂ and HIO₃ as an oxidizing agent.
  • Key Data :

    Step Reagents/Conditions Yield Regioselectivity
    1 ICl, FeCl₃, 0°C 65% Para
    2 CuI, DMF, 120°C 45% Ortho
    3 I₂, HIO₃, UV 30% Meta/Ortho

Step 2: Sulfonation of Triiodobenzene

  • Procedure :
    React 2,4,6-triiodobenzene with chlorosulfonic acid (ClSO₃H) at 80°C to introduce the sulfonic acid group. The reaction is slow due to the electron-withdrawing iodine substituents.
    $$
    \text{2,4,6-Triiodobenzene} + \text{ClSO}_3\text{H} \xrightarrow{\Delta} \text{2,4,6-Triiodobenzene-1-sulfonic acid} + \text{HCl}
    $$

  • Key Data :

    • Yield: 50–60%
    • Purity: ≥95% (HPLC)

Step 3: Conversion to Sulfonyl Chloride

  • Procedure :
    Treat the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux:
    $$
    \text{Sulfonic acid} + \text{PCl}5 \rightarrow \text{Sulfonyl chloride} + \text{POCl}3 + \text{HCl}
    $$
    • Reaction time: 6–8 hours.
    • Yield: 85–90%.

Step 4: N-Methylation of Sulfonamide

  • Procedure :
    React the sulfonyl chloride with methylamine (CH₃NH₂) in anhydrous THF at 0°C. The reaction is quenched with aqueous NaOH to isolate the product.
    $$
    \text{Sulfonyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{N-Methyl sulfonamide} + \text{HCl}
    $$
    • Yield: 70–75%
    • Purity: ≥98% (NMR)

Directed Ortho-Metalation Approach

This method uses a sulfonamide directing group to control iodination positions.

Step 1: Synthesis of N-Methylbenzene-1-sulfonamide

  • Procedure :
    React benzene sulfonyl chloride with methylamine in dichloromethane:
    $$
    \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{C}6\text{H}5\text{SO}2\text{NHCH}_3 + \text{HCl}
    $$
    • Yield: 90%
    • Reaction time: 2 hours.

Step 2: Directed Iodination

  • Procedure :
    Use a lithium-halogen exchange strategy:

    • Deprotonate the sulfonamide with LDA (lithium diisopropylamide) at −78°C.
    • Add iodine (I₂) to introduce iodine at ortho positions.
    • Repeat iodination steps for tri-substitution.

    $$
    \text{N-Methyl sulfonamide} \xrightarrow{\text{LDA, I}_2} \text{2,4,6-Triiodo-N-methylbenzene-1-sulfonamide}
    $$

    • Yield: 40–50%
    • Selectivity: >90% ortho/para (by GC-MS).

One-Pot Catalytic Amidation and Iodination

Adapted from CN104945288A (patent), this method employs a boronic acid catalyst for direct amidation followed by iodination.

Step 1: Amidation of Benzene Sulfonic Acid

  • Procedure :
    React benzene sulfonic acid with methylamine in the presence of 4-bromophenylboronic acid (5–10 wt%) and molecular sieves in dichloromethane at 0°C.
    $$
    \text{C}6\text{H}5\text{SO}3\text{H} + \text{CH}3\text{NH}2 \xrightarrow{\text{catalyst}} \text{C}6\text{H}5\text{SO}2\text{NHCH}3 + \text{H}2\text{O}
    $$
    • Yield: 40–45%
    • Catalyst efficiency: 95% conversion (HPLC).

Step 2: Electrophilic Iodination

  • Procedure :
    Treat the sulfonamide with I₂ and HNO₃ in acetic acid at 60°C. The sulfonamide group directs iodination to ortho/para positions.
    $$
    \text{N-Methyl sulfonamide} + 3\text{I}2 \xrightarrow{\text{HNO}3} \text{2,4,6-Triiodo-N-methylbenzene-1-sulfonamide}
    $$
    • Yield: 55–60%
    • Purity: 97% (LC-MS).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) Scalability
Sequential Iodination High regioselectivity Multi-step, low overall yield 30–40 Moderate
Directed Metalation Precise control of positions Requires cryogenic conditions 40–50 Low
Catalytic Amidation One-pot, fewer steps Moderate yield, catalyst cost 50–60 High

Key Research Findings

  • Iodination Challenges :

    • Electron-withdrawing groups (e.g., sulfonamide) deactivate the benzene ring, necessitating harsh iodination conditions.
    • Radical iodination (I₂/HIO₃) improves tri-substitution but reduces selectivity.
  • Catalytic Efficiency :

    • Boronic acids (e.g., 4-bromophenylboronic acid) enhance amidation yields by activating the sulfonic acid group.
  • Environmental Impact :

    • Methods using dichloromethane (CH₂Cl₂) require solvent recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amines, and oxidation reactions result in sulfonic acids .

Scientific Research Applications

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atoms may also play a role in the compound’s biological effects by facilitating its binding to target molecules . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The following analysis compares 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide with structurally related sulfonamides, focusing on physicochemical properties, substituent effects, and biological activities.

Structural and Physicochemical Properties
Compound Name Substituents Melting Point (°C) Solubility Molecular Weight (g/mol) Key Spectral Features (IR, NMR)
2,4,6-Triiodo-N-methylbenzene-1-sulfonamide I (2,4,6), N-CH₃ Not reported Likely low in polar solvents ~580.9 (estimated) Expected SO₂ peaks (~1350–1150 cm⁻¹), aromatic C-I stretches
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Cl, triazine, pyridinyl 254–256 Moderate in DMF ~497.0 IR: 1388, 1515, 1572 cm⁻¹ (C=N, SO₂)
N-[3,4-dihydro-4-amino-6-(methylthiol)triazin-2-yl]benzenesulfonamide Methylthiol, triazine 247–249 Slightly soluble in DMSO 297.36 IR: 3261 cm⁻¹ (NH), 1358 cm⁻¹ (SO₂); NMR: δ 2.29 (CH₃)
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide OCH₃, thiadiazole Not reported Slightly in chloroform, DMSO 271.31 Not specified

Key Observations :

  • Halogen Effects: The triiodo substitution in the target compound increases molecular weight by ~200% compared to chloro- or methoxy-substituted analogs (e.g., compound in ).
  • Thermal Stability : Triazine-linked sulfonamides (e.g., ) exhibit high melting points (247–360°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH groups). The iodine in the target compound may further elevate thermal stability, though data are lacking.
  • The triiodo compound’s solubility is likely lower due to iodine’s hydrophobic nature.

Biological Activity

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with three iodine atoms at positions 2, 4, and 6, and a sulfonamide group attached to a methyl group. The presence of iodine enhances its biological activity by potentially increasing lipophilicity and altering pharmacokinetics.

Antiviral Properties

Recent studies have highlighted the antiviral properties of sulfonamides, including derivatives similar to 2,4,6-triiodo-N-methylbenzene-1-sulfonamide. For instance, sulfonamides have been shown to exhibit inhibitory effects against various viruses such as avian influenza and Newcastle disease virus. The minimum inhibitory concentration (IC50) values for these compounds indicate significant antiviral efficacy .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures to 2,4,6-triiodo-N-methylbenzene-1-sulfonamide demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety is crucial for this activity .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE). These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease. For example, derivatives of sulfonamides have shown Ki values in the nanomolar range against these enzymes .

Case Studies

Study Biological Activity IC50/Ki Values Findings
Study 1AntiviralIC50: 0.001 mgEffective against H9N2 virus
Study 2Antibacterial-Significant activity against E. coli and S. aureus
Study 3Enzyme InhibitionKi: 11.68 nMStrong AChE inhibition

The biological activity of 2,4,6-triiodo-N-methylbenzene-1-sulfonamide can be attributed to its ability to interact with specific biological targets:

  • Antiviral Mechanism : Likely involves interference with viral entry or replication processes.
  • Antibacterial Mechanism : Inhibition of bacterial folate synthesis pathways.
  • Enzyme Inhibition : Competitive binding to active sites of enzymes such as CA and AChE.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves two steps: (1) Sulfonation of 2,4,6-triiodobenzene to generate the sulfonyl chloride intermediate, and (2) reaction with methylamine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide. The reaction should be conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification via recrystallization or column chromatography is recommended to remove unreacted iodine derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the methyl group (N–CH₃) as a singlet at ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C). Aromatic protons are absent due to the electron-withdrawing iodine and sulfonamide groups.
  • FT-IR : Confirm sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (C₇H₅I₃NO₂S, ~587.68 g/mol).
  • Elemental Analysis : Validate iodine content (~64–66%) .

Q. What purification strategies are effective for removing iodine-containing byproducts?

  • Methodological Answer : Use silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate high-molecular-weight iodinated impurities. Alternatively, fractional recrystallization in ethanol/water (7:3) at −20°C can isolate the pure product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies often arise from crystal packing forces (e.g., halogen bonding between iodine atoms) not modeled in gas-phase computations. Refine the DFT model by incorporating solvent effects (PCM) .

Q. What experimental designs assess the compound’s photostability for biomedical applications?

  • Methodological Answer :

  • Photodegradation Study : Expose solutions (in PBS or DMSO) to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to evaluate radical-mediated degradation pathways.
  • Actinometry : Quantify light intensity to correlate degradation rate with photon flux .

Q. How to address conflicting reports on the compound’s antimicrobial activity?

  • Methodological Answer : Standardize assays using CLSI guidelines:

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controls (e.g., ciprofloxacin).
  • Check for Synergism : Combine with β-lactam antibiotics to evaluate potentiation effects.
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish bactericidal vs. bacteriostatic activity .

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